molecular formula C10H14O3 B14409914 (6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate CAS No. 81523-34-4

(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate

Cat. No.: B14409914
CAS No.: 81523-34-4
M. Wt: 182.22 g/mol
InChI Key: YKRIKKDZDKKGKF-UHFFFAOYSA-N
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Description

(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate is a bicyclic compound with a unique structure that includes a ketone and an acetate functional group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the ketone and acetate groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is carried out between a furan and an olefinic or acetylenic dienophile . The reaction conditions often include the use of a catalyst and a controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of (6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Properties

CAS No.

81523-34-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(6-oxo-2-bicyclo[2.2.1]heptanyl)methyl acetate

InChI

InChI=1S/C10H14O3/c1-6(11)13-5-8-2-7-3-9(8)10(12)4-7/h7-9H,2-5H2,1H3

InChI Key

YKRIKKDZDKKGKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CC2CC1C(=O)C2

Origin of Product

United States

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